1-(2-Methoxyphenyl)piperazine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

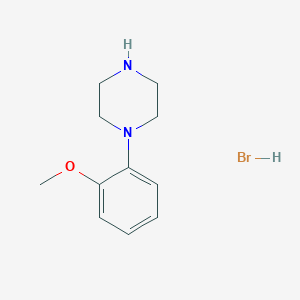

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-methoxyphenyl)piperazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.BrH/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAHBXFXDDEKNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCNCC2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641012 | |

| Record name | 1-(2-Methoxyphenyl)piperazine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100939-96-6 | |

| Record name | N-(2-Methoxyphenyl)piperazine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100939966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxyphenyl)piperazine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-METHOXYPHENYL)PIPERAZINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N1ZY78316 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(2-Methoxyphenyl)piperazine hydrobromide synthesis and purification for research

An In-depth Technical Guide for Research Professionals:

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-(2-methoxyphenyl)piperazine hydrobromide, a key intermediate in the development of neurologically active compounds and other pharmaceutical agents.[1][2][3] The methodologies detailed herein are designed for research and development applications, emphasizing procedural rationale, robust purification strategies, and rigorous analytical validation.

Strategic Overview: Synthesis Rationale and Pathway Selection

1-(2-Methoxyphenyl)piperazine (oMeOPP) and its salts are pivotal building blocks in medicinal chemistry. The hydrobromide salt, in particular, offers advantages in terms of crystallinity and handling compared to the free base. While several synthetic routes exist, the most prevalent and industrially scalable approach involves the cyclization of an N-aryl precursor with a bis-electrophilic amine.

The chosen method is the condensation reaction between 2-methoxyaniline (o-anisidine) and bis(2-bromoethyl)amine hydrobromide. This pathway is selected for its reliability and high yield. Alternative methods, such as palladium-catalyzed condensation, are often prohibitively expensive due to the cost of catalysts, while routes involving organolithium reagents like lithium piperazine present significant challenges in handling and manufacturing.[1][2] The direct cyclization method provides a straightforward path to the target compound's salt form.[2]

The overall synthetic workflow can be visualized as follows:

Caption: High-level workflow for the synthesis and isolation of crude 1-(2-methoxyphenyl)piperazine HBr.

Experimental Protocol: Synthesis

This section details the step-by-step procedure for the synthesis of this compound from 2-methoxyaniline.

2.1 Reagents and Equipment

-

2-Methoxyaniline (o-Anisidine)

-

Bis(2-bromoethyl)amine hydrobromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

n-Butanol

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard laboratory glassware

2.2 Step-by-Step Synthesis Procedure

-

Reaction Setup: In a round-bottom flask of appropriate size, combine 2-methoxyaniline, bis(2-bromoethyl)amine hydrobromide, and anhydrous potassium carbonate in n-butanol. A typical molar ratio is approximately 1:1.1:2 (aniline:amine:carbonate) to ensure the complete reaction of the limiting aniline and sufficient base to neutralize the hydrobromic acid formed during the reaction.[1]

-

Cyclization: Heat the stirred reaction mixture to reflux (approximately 118 °C for n-butanol) and maintain this temperature for 20-25 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Initial Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The inorganic salts (potassium bromide and excess potassium carbonate) will precipitate.

-

Isolation of Crude Product: Filter the cooled mixture to remove the inorganic solids. Wash the filter cake with a small amount of n-butanol to recover any trapped product. Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude this compound.

Purification Protocol: Recrystallization

The crude product from the synthesis contains unreacted starting materials and side products. Recrystallization is a highly effective method for purifying the solid hydrobromide salt to achieve the high purity (>98%) required for research applications.[2]

3.1 Principle of Recrystallization

This technique relies on the difference in solubility between the desired compound and impurities in a specific solvent. The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures, while impurities remain either insoluble at high temperatures or fully soluble at low temperatures. For piperazine salts, alcohols like ethanol are often effective.[3]

3.2 Step-by-Step Recrystallization Procedure

-

Solvent Addition: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of a suitable solvent, such as 95% ethanol.

-

Dissolution: Heat the mixture gently with stirring until the solvent boils and all the solid material has dissolved. If a significant amount of solid remains, add small additional portions of hot solvent until a clear solution is obtained.

-

Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration through fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The cooling process can be continued in an ice bath to maximize the yield.

-

Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small volume of ice-cold solvent to rinse away any remaining impurities in the mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

The purification and subsequent quality control validation are outlined in the following diagram:

Caption: Workflow for the purification by recrystallization and subsequent quality control analysis.

Analytical Characterization & Data

To ensure the identity and purity of the synthesized compound, a panel of analytical techniques must be employed. The data obtained should be consistent with the structure of this compound.

| Parameter | Technique | Expected Result |

| Appearance | Visual Inspection | Off-white to white crystalline solid.[1] |

| Melting Point | Melting Point Apparatus | The hydrobromide salt's melting point is not widely reported, but the analogous hydrochloride salt melts at 217-219 °C.[4] A sharp melting point range indicates high purity. |

| Identity | ¹H NMR Spectroscopy | Signals corresponding to aromatic protons (~6.8-7.2 ppm), piperazine protons (~3.1-3.3 ppm), and methoxy protons (~3.9 ppm).[5] |

| Functional Groups | IR Spectroscopy | Characteristic peaks for N-H⁺ stretch (broad, ~2400-2800 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), aliphatic C-H stretch (~2850-2950 cm⁻¹), and C-O ether stretch (~1240 cm⁻¹).[6][7] |

| Purity | HPLC | >98% peak area.[1] |

Safety, Handling, and Storage

5.1 Hazard Identification

1-(2-Methoxyphenyl)piperazine and its salts are classified as irritants and may be harmful if swallowed or inhaled.[8][9] They can cause skin irritation and serious eye damage.[6][10]

5.2 Personal Protective Equipment (PPE)

-

Eye Protection: Wear tightly fitting safety goggles.[11]

-

Skin Protection: Use chemical-resistant gloves and a lab coat.[11]

-

Respiratory Protection: All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8][11]

5.3 Storage

Store the material in a tightly sealed container in a cool, dry, and well-ventilated area.[12] The hydrochloride salt is noted to be hygroscopic, and similar precautions should be taken for the hydrobromide.[4]

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-(2-Methoxyphenyl) piperazine hydrochloride-Changzhou Kangte Pharmtech co., LTD [kangtepharm.com]

- 5. rsc.org [rsc.org]

- 6. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(2-Methoxyphenyl)piperazine(35386-24-4) IR Spectrum [m.chemicalbook.com]

- 8. 1-(2-Methoxyphenyl)Piperazine MSDS/SDS | Supplier & Distributor [ko.chemheterocycles.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 1-(2-甲氧苯基)哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the CNS Mechanism of Action of 1-(2-Methoxyphenyl)piperazine

Introduction: The Significance of the Arylpiperazine Scaffold

1-(2-Methoxyphenyl)piperazine (oMeOPP) is a foundational chemical scaffold in modern neuropharmacology. While it serves as a crucial synthetic intermediate for a range of therapeutics, including antipsychotics and agents for benign prostatic hyperplasia, its intrinsic pharmacological activity provides a compelling case study in multi-target receptor modulation within the central nervous system (CNS)[1][2][3]. The arylpiperazine motif is a privileged structure, frequently conferring high affinity for a distinct profile of aminergic G-protein coupled receptors (GPCRs). Understanding the mechanism of action of the core oMeOPP structure is therefore fundamental for researchers and drug development professionals aiming to design novel CNS agents with tailored efficacy and side-effect profiles. This guide elucidates the complex interplay of receptor interactions, downstream signaling cascades, and the integrated physiological consequences of oMeOPP in the CNS.

Part 1: Pharmacodynamics - A Multi-Receptor Binding Profile

The CNS effects of 1-(2-Methoxyphenyl)piperazine are not attributable to a single molecular target but rather to its concurrent interaction with several key neurotransmitter receptors. This multi-receptor profile is characteristic of many atypical antipsychotics and anxiolytics, where the therapeutic outcome is a product of a complex polypharmacology. The primary targets for oMeOPP and its close analogues are serotonin (5-HT), dopamine (D), and α-adrenergic receptors.

The affinity of a compound for its receptor is quantified by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in a competition radioligand binding assay. A lower Kᵢ value indicates a higher binding affinity.

Table 1: Receptor Binding Affinity Profile of 1-(2-Methoxyphenyl)piperazine Derivatives

| Receptor Target | Ligand/Derivative | Binding Affinity (Kᵢ) in nM | Functional Activity |

| Serotonin 5-HT₁ₐ | NAN-190¹ | 0.6 | Antagonist |

| Serotonin 5-HT₁ₐ | Adamantane Carboxamide Derivative² | 0.4 | Antagonist |

| Serotonin 5-HT₁ₐ | N-propyl-tricyclodecan-1-amine Derivative³ | 1.2 | Ligand |

| Serotonin 5-HT₇ | 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 2.6 | Antagonist |

| Dopamine D₂ | 1-cinnamyl-4-(2-methoxyphenyl)piperazine | High Affinity | Ligand |

| Dopamine D₃ | (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | 0.5 | Ligand |

| α₁-Adrenergic | NAN-190¹ | 0.8 | Antagonist |

| α₁-Adrenergic | 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 2.4 | Antagonist |

¹NAN-190 is 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, a well-studied derivative.[4] ²4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine.[4] ³N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine.[5]

As the data indicates, the 1-(2-methoxyphenyl)piperazine moiety is a potent pharmacophore, consistently producing high-affinity ligands for 5-HT₁ₐ, D₂, and α₁ receptors[4][6]. The key takeaway is that oMeOPP does not act on a single pathway but simultaneously modulates multiple, often opposing, signaling systems. This "systems-level" modulation is central to its overall CNS effect.

Part 2: Core Mechanism - Modulation of Downstream Signaling Cascades

The binding of 1-(2-Methoxyphenyl)piperazine to its primary receptor targets initiates a cascade of intracellular events. As a predominant antagonist at these sites, its mechanism is best understood as a blockade of the canonical signaling pathways typically initiated by the endogenous neurotransmitters (serotonin, dopamine, and norepinephrine).

Key Signaling Pathways Targeted by 1-(2-Methoxyphenyl)piperazine:

-

5-HT₁ₐ Receptor Antagonism (Gᵢ/ₒ-Coupled Pathway): The 5-HT₁ₐ receptor is a Gᵢ/ₒ-protein coupled receptor. When activated by serotonin, the Gαᵢ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] The Gβγ subunit, in turn, promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization and inhibiting neurotransmitter release. As an antagonist, oMeOPP binds to the 5-HT₁ₐ receptor but does not activate it. This action blocks serotonin from binding, thereby preventing the inhibition of adenylyl cyclase and the opening of GIRK channels.[7] This disinhibition can lead to an increase in neuronal firing in certain brain regions.

-

Dopamine D₂ Receptor Antagonism (Gᵢ/ₒ-Coupled Pathway): Similar to the 5-HT₁ₐ receptor, the D₂ receptor is coupled to Gᵢ/ₒ proteins.[9][10] Its activation by dopamine inhibits adenylyl cyclase, reducing cAMP production.[10] D₂ receptor antagonists, therefore, block this inhibitory effect, preventing the dopamine-mediated reduction in neuronal signaling.[11][12] This is a cornerstone mechanism for many antipsychotic drugs.

-

α₁-Adrenergic Receptor Antagonism (Gᵩ-Coupled Pathway): In contrast to the Gᵢ-coupled receptors, α₁-adrenergic receptors are coupled to Gᵩ proteins.[13] Upon activation by norepinephrine or epinephrine, the Gαᵩ subunit activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum to trigger the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[13] By acting as an antagonist, oMeOPP blocks this entire cascade, preventing norepinephrine-induced calcium mobilization and PKC activation.

Caption: oMeOPP antagonizes Gᵢ/ₒ- and Gᵩ-coupled receptors.

Part 3: Experimental Validation - The Radioligand Binding Assay

The foundation of our understanding of oMeOPP's mechanism of action is built upon data from radioligand binding assays. This technique is the gold standard for determining the affinity (Kᵢ) of a drug for a receptor.[14] The causality is direct: by quantifying how tightly the compound binds to a panel of receptors, we can identify its primary molecular targets.

Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the Kᵢ of a test compound (e.g., oMeOPP) for a specific receptor (e.g., 5-HT₁ₐ).

-

Receptor Preparation:

-

Homogenize tissue or cells known to express the target receptor (e.g., rat hippocampus for 5-HT₁ₐ) in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes, which contain the receptors.

-

Wash and resuspend the membrane pellet in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[1]

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add receptor membrane preparation, a known concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ), and assay buffer.

-

Non-Specific Binding (NSB) Wells: Add receptor membrane preparation, the radioligand, and a high concentration of a known, non-radioactive ligand that will saturate the receptors, displacing the radioligand from specific binding sites.

-

Test Compound Wells: Add receptor membrane preparation, the radioligand, and varying concentrations of the test compound (oMeOPP).

-

-

Incubation:

-

Incubate the plate, typically for 60-90 minutes at a controlled temperature (e.g., 30°C), to allow the binding to reach equilibrium.[1]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.[14]

-

Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the dried filters into scintillation vials with scintillation cocktail.

-

Count the radioactivity on each filter using a scintillation counter (e.g., a MicroBeta counter).[1]

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the specific binding against the log concentration of the test compound to generate a competition curve.

-

Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Part 4: Integrated CNS Effects - From Receptors to Behavior

The simultaneous antagonism of 5-HT₁ₐ, D₂, and α₁ receptors by 1-(2-methoxyphenyl)piperazine results in a complex neuropharmacological profile that can explain its observed CNS activities, such as anxiolytic-like and anticonvulsant effects.[15]

-

Anxiolytic-like Effects: The anxiolytic (anxiety-reducing) properties are strongly linked to the modulation of the serotonergic system.[16] While direct 5-HT₁ₐ agonists are known anxiolytics, antagonism of presynaptic 5-HT₁ₐ autoreceptors can lead to a disinhibition of serotonin release in certain pathways, ultimately enhancing serotonergic transmission in brain regions like the hippocampus and cortex, which is a mechanism shared by some antidepressants and anxiolytics.[17][18]

-

Anticonvulsant Activity: The anticonvulsant effects likely arise from a more complex interaction between the receptor targets. Anticonvulsant medications often work by reducing neuronal excitability.[15][19] The mechanism for oMeOPP could involve:

-

Modulation of Glutamate Release: α₁-adrenergic receptor activation can enhance glutamatergic transmission. Therefore, α₁-antagonism by oMeOPP could reduce the release of the excitatory neurotransmitter glutamate.[19]

-

Indirect GABAergic Effects: The interplay between dopamine, serotonin, and GABA systems is well-established. By altering the tone of these monoamine systems, oMeOPP can indirectly enhance the function of GABA, the primary inhibitory neurotransmitter in the brain, leading to a net decrease in neuronal excitability.[18][20]

-

The overall effect is a rebalancing of excitatory and inhibitory neurotransmission in key neural circuits, which underlies the observed behavioral outcomes.

Conclusion

The mechanism of action of 1-(2-Methoxyphenyl)piperazine in the central nervous system is a prime example of multi-target pharmacology. It does not derive its effects from a single, high-potency interaction but from a nuanced and simultaneous antagonism of 5-HT₁ₐ, D₂, and α₁-adrenergic receptors. This polypharmacology prevents the over-inhibition or over-excitation of any single pathway, leading to a modulatory effect on neuronal circuits that control mood and neuronal excitability. For researchers and drug developers, the oMeOPP scaffold serves as a validated starting point for designing next-generation CNS therapeutics, where fine-tuning the affinity for this specific trio of receptors can yield compounds with optimized therapeutic benefits and minimized side effects.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A nuclear pathway for alpha 1-adrenergic receptor signaling in cardiac cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are 5-HT1A receptor antagonists and how do they work? [synapse.patsnap.com]

- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 12. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]

- 13. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. What is the Best Anticonvulsant for Anxiety? [psychcentral.com]

- 16. acnp.org [acnp.org]

- 17. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Chapter 17: Anxiolytics – Drugs and Behavior [opentext.wsu.edu]

- 19. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 20. Mechanisms of anticonvulsant drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Neuropharmacological Screening of 1-(2-Methoxyphenyl)piperazine Hydrobromide

Introduction: Deconstructing the Potential of a Privileged Scaffold

The arylpiperazine moiety represents a cornerstone in the architecture of numerous centrally acting therapeutics. Its presence within the molecular framework of drugs targeting a spectrum of neuropsychiatric disorders underscores its significance as a "privileged scaffold." 1-(2-Methoxyphenyl)piperazine (2-MeOPP), a prominent member of this chemical class, serves as a critical intermediate and a pharmacologically active entity in its own right[1]. It is known to exhibit high affinity for serotonergic and, to a lesser extent, dopaminergic and adrenergic receptors[2][3][4]. This technical guide provides a comprehensive, in-depth framework for the neuropharmacological screening of 1-(2-Methoxyphenyl)piperazine hydrobromide (2-MeOPP HBr), designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established principles of neuropharmacology and are designed to elucidate the compound's mechanism of action, functional activity, and potential therapeutic utility.

This document eschews a rigid, templated approach in favor of a logically flowing narrative that mirrors the scientific process of drug discovery. We will begin with an exploration of the compound's known molecular targets, progress to detailed in vitro characterization, and culminate in a strategic in vivo behavioral assessment. Each experimental choice is justified, and every protocol is presented as a self-validating system, ensuring scientific integrity and reproducibility.

Part 1: In Vitro Characterization - Defining the Molecular Interaction Landscape

The foundational step in characterizing any novel psychoactive compound is to delineate its binding affinity and functional activity at key molecular targets. For 2-MeOPP HBr, the scientific literature points towards a primary interaction with serotonin receptors, with secondary engagement of dopamine and adrenergic systems.

Receptor Binding Affinity: Quantifying the Initial Interaction

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with known high affinity for the target receptor by the unlabeled test compound. The output, the inhibition constant (Ki), is an inverse measure of binding affinity.

While specific Ki values for 2-MeOPP at all relevant receptors are not consolidated in a single source, the available literature on its derivatives provides a strong rationale for the selection of the following primary and secondary screening panels. For instance, analogues of 1-(2-methoxyphenyl)piperazine have demonstrated high affinity for the 5-HT1A receptor, with some derivatives exhibiting Ki values in the subnanomolar range[2][5].

Table 1: Prioritized Receptor Binding Screening Panel for 1-(2-Methoxyphenyl)piperazine HBr

| Primary Targets | Rationale | Secondary/Counter-Screening Targets | Rationale |

| 5-HT1A Receptor | High affinity is characteristic of the arylpiperazine class; potential anxiolytic/antidepressant effects. | D2 Dopamine Receptor | Potential for antipsychotic-like activity or extrapyramidal side effects. |

| 5-HT2A Receptor | Implicated in the mechanism of atypical antipsychotics and psychedelics. | α1-Adrenergic Receptor | Common off-target activity for arylpiperazines, associated with cardiovascular side effects. |

A comprehensive screening would ideally be conducted across a broad panel of receptors, but for the initial characterization of 2-MeOPP HBr, the targets listed in Table 1 represent the highest priority based on existing knowledge.

Functional Activity: From Binding to Biological Response

Determining binding affinity is only the first step. It is crucial to ascertain whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors. This is achieved through functional assays that measure the downstream signaling events following receptor activation.

The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[6][7].

Experimental Protocol: 5-HT1A Receptor-Mediated cAMP Inhibition Assay

-

Cell Culture: Utilize a stable cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells)[7]. Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Plating: Seed cells into 384-well microplates at a density optimized for the assay (e.g., 3,000 cells/well) and incubate overnight[7].

-

Compound Preparation: Prepare a serial dilution of this compound and a known 5-HT1A receptor agonist (e.g., 8-OH-DPAT) and antagonist (e.g., WAY-100635) in assay buffer.

-

Assay Procedure:

-

To determine agonist activity, co-stimulate cells with a fixed concentration of forskolin (to induce cAMP production) and varying concentrations of 2-MeOPP HBr[8].

-

To determine antagonist activity, pre-incubate cells with varying concentrations of 2-MeOPP HBr before adding a fixed concentration of a 5-HT1A agonist (e.g., 8-OH-DPAT at its EC80) and forskolin[9].

-

-

cAMP Detection: Following incubation, lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF)[10].

-

Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the compound. For agonist activity, calculate the EC50 (potency) and Emax (efficacy) values. For antagonist activity, calculate the IC50 value.

The 5-HT2A receptor is a Gq/11-coupled receptor. Its activation stimulates phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium (Ca2+) stores[11][12][13][14].

Experimental Protocol: 5-HT2A Receptor-Mediated Calcium Mobilization Assay

-

Cell Culture: Use a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Cell Plating: Plate cells in a 96- or 384-well black-walled, clear-bottom microplate and allow them to adhere overnight.

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

-

Compound Preparation: Prepare serial dilutions of 2-MeOPP HBr, a known 5-HT2A agonist (e.g., DOI), and an antagonist (e.g., ketanserin) in a suitable assay buffer.

-

Assay Procedure:

-

To determine agonist activity, add varying concentrations of 2-MeOPP HBr to the cells and immediately measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

To determine antagonist activity, pre-incubate the cells with varying concentrations of 2-MeOPP HBr before adding a fixed concentration of a 5-HT2A agonist (e.g., DOI at its EC80).

-

-

Data Analysis: Quantify the peak fluorescence response and plot it against the log concentration of the compound. Calculate EC50 and Emax for agonists and IC50 for antagonists.

Caption: Signaling pathways for 5-HT1A and 5-HT2A receptors.

Part 2: In Vivo Behavioral Pharmacology - Translating Molecular Actions to Behavioral Outcomes

Following in vitro characterization, the next logical step is to assess the effects of 2-MeOPP HBr in whole-animal models. This phase aims to determine the compound's potential therapeutic effects (e.g., anxiolytic, antidepressant) and identify potential side effects. The choice of behavioral assays should be guided by the in vitro receptor binding and functional data. Given the high affinity of arylpiperazines for 5-HT1A and 5-HT2A receptors, assays for anxiety and depression are of primary interest. It is imperative to include a locomotor activity assessment to rule out confounding motor effects.

Locomotor Activity: The Essential Control

A change in locomotor activity can confound the interpretation of many behavioral tests. Therefore, it is crucial to assess the effect of 2-MeOPP HBr on spontaneous motor activity. The open field test is a standard and reliable method for this purpose[15][16][17][18][19].

Experimental Protocol: Open Field Test

-

Apparatus: A square arena (e.g., 50 x 50 cm) with high walls (e.g., 50 cm) made of a non-reflective material[15][19]. The arena should be placed in a sound-attenuated room with consistent, dim lighting[15].

-

Animals: Adult male mice (e.g., C57BL/6J strain) are commonly used. They should be habituated to the testing room for at least 30-60 minutes before the test[16][19].

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses, along with a vehicle control group. The pre-treatment time should be determined based on the expected time to peak plasma concentration.

-

Procedure:

-

Data Analysis: The tracking software will analyze several parameters, including:

-

Total distance traveled: An indicator of overall locomotor activity.

-

Time spent in the center vs. periphery: A measure of anxiety-like behavior (thigmotaxis).

-

Rearing frequency: An exploratory behavior that can also be affected by motor function.

-

Velocity: The speed of movement.

-

Caption: General workflow for in vivo behavioral screening.

Anxiolytic-like Activity: The Elevated Plus-Maze

The elevated plus-maze (EPM) is a widely validated and utilized model for screening anxiolytic and anxiogenic compounds in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Experimental Protocol: Elevated Plus-Maze Test

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (e.g., 50 cm)[16]. The dimensions for mice are typically around 25 cm long and 5 cm wide for each arm[16].

-

Animals and Drug Administration: As described for the open field test.

-

Procedure:

-

Data Analysis: The primary measures of anxiety-like behavior are:

-

Percentage of time spent in the open arms: Anxiolytics typically increase this parameter.

-

Percentage of entries into the open arms: Anxiolytics also tend to increase this value.

-

Total number of arm entries: This serves as a measure of general activity, and a significant change may indicate a locomotor effect.

-

Antidepressant-like Activity: The Forced Swim Test

The forced swim test (FST) is a commonly used behavioral despair model for screening potential antidepressant drugs. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is known to reduce the duration of this immobility.

Experimental Protocol: Forced Swim Test (for Rats)

-

Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom or escape[6].

-

Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) are often used.

-

Drug Administration: A chronic or sub-chronic dosing regimen is often more predictive of antidepressant efficacy, but acute administration can be used for initial screening.

-

Procedure (Two-day protocol):

-

Day 1 (Pre-test): Place the rat in the cylinder for a 15-minute session[9][19]. This induces a stable level of immobility on the test day.

-

Day 2 (Test): Administer 2-MeOPP HBr or vehicle. After the appropriate pre-treatment time, place the rat back in the cylinder for a 5-minute test session[9][19].

-

Record the session for later scoring.

-

-

Data Analysis: A trained observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water. A decrease in immobility time is indicative of an antidepressant-like effect.

Part 3: Pharmacokinetics and Toxicology - Assessing Drug-like Properties

A comprehensive neuropharmacological screen must also consider the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of the compound.

ADME Profiling

Recommended In Vitro ADME Assays:

-

Metabolic Stability: Incubation with liver microsomes to determine the intrinsic clearance.

-

CYP450 Inhibition: To assess the potential for drug-drug interactions.

-

Plasma Protein Binding: To determine the fraction of unbound, pharmacologically active drug.

-

Permeability: Using Caco-2 or PAMPA assays to predict intestinal absorption.

Acute Toxicity

An initial assessment of acute toxicity is necessary to establish a safe dose range for in vivo studies. This typically involves administering escalating doses of the compound to rodents and observing for signs of toxicity and mortality over a defined period. The LD50 (the dose that is lethal to 50% of the animals) can be estimated, although modern approaches focus on identifying a maximum tolerated dose (MTD)[3].

Conclusion: Synthesizing a Neuropharmacological Profile

The neuropharmacological screening of this compound, as outlined in this guide, provides a systematic and scientifically rigorous approach to characterizing its potential as a CNS-active agent. By integrating in vitro receptor binding and functional assays with in vivo behavioral pharmacology and preliminary ADME/Tox assessments, researchers can construct a comprehensive profile of the compound. This profile will not only elucidate its mechanism of action but also provide critical data to support or refute its further development as a potential therapeutic for neuropsychiatric disorders. The iterative nature of this process, where findings from one stage inform the design of the next, is paramount to successful drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Secure Verification [cherry.chem.bg.ac.rs]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Oncotoxic Properties of Serotonin Transporter Inhibitors and 5-HT1A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 5-HT2 receptor-stimulated inositol phosphate formation in rat aortic myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Serotonin increases the production of inositol phosphates and mobilises calcium via the 5-HT2 receptor in A7r5 smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inositol phosphate formation and its relationship to calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inositol 1,4,5-tris-phosphate activation of inositol tris-phosphate receptor Ca2+ channel by ligand tuning of Ca2+ inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 17. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 18. Open field test for mice [protocols.io]

- 19. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]

- 20. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Aqueous Buffer Solubility of 1-(2-Methoxyphenyl)piperazine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the aqueous solubility of 1-(2-methoxyphenyl)piperazine hydrobromide, a critical physicochemical parameter for its development as a potential therapeutic agent. We delve into the theoretical underpinnings of pH-dependent solubility, leveraging the Henderson-Hasselbalch equation to model the ionization and dissolution behavior of this weakly basic compound. A detailed, field-proven experimental protocol for determining the equilibrium solubility across a physiologically relevant pH range is presented, emphasizing the importance of buffer selection and analytical validation. The guide includes a representative pH-solubility profile, data analysis, and interpretation, offering insights into the compound's behavior in various aqueous environments. This document is intended to be a practical resource for researchers and formulation scientists, enabling them to design robust experimental strategies and make informed decisions during the drug development process.

Introduction: The Critical Role of Solubility in Drug Development

The successful progression of a new chemical entity (NCE) from discovery to a viable drug product is intrinsically linked to its physicochemical properties. Among these, aqueous solubility is a cornerstone of drug formulation and delivery, directly influencing bioavailability, dose determination, and the choice of administration route. Poor aqueous solubility can lead to incomplete absorption, high inter-individual variability, and ultimately, therapeutic failure.

1-(2-Methoxyphenyl)piperazine is a versatile chemical scaffold found in numerous pharmacologically active compounds. Its hydrobromide salt is often synthesized to improve handling and initial solubility. However, as a salt of a weak base, its solubility in aqueous media is profoundly dependent on the pH of the environment. This guide will provide a deep dive into the principles and practicalities of characterizing the aqueous buffer solubility of this compound.

Theoretical Framework: Understanding pH-Dependent Solubility

The solubility of an ionizable compound in an aqueous buffer is governed by its pKa and the pH of the solution. 1-(2-Methoxyphenyl)piperazine is a weak base, with a predicted pKa of approximately 8.98 for its conjugate acid.[1] This means that the piperazine ring system can accept a proton to form a positively charged species. The hydrobromide salt exists in this ionized form.

The relationship between the ionized and unionized forms of the drug at a given pH is described by the Henderson-Hasselbalch equation .[2][3][4] For a weak base, the equation is:

pH = pKa + log ( [B] / [BH+] )

Where:

-

[B] is the concentration of the unionized base.

-

[BH+] is the concentration of the ionized conjugate acid.

The total solubility (ST) of the compound at a given pH is the sum of the intrinsic solubility of the unionized form (S0) and the concentration of the ionized form:

ST = [B] + [BH+]

By rearranging the Henderson-Hasselbalch equation and substituting it into the total solubility equation, we can derive an expression for the pH-solubility profile of a weak base:

ST = S0 * (1 + 10(pKa - pH))

This equation illustrates that at pH values significantly below the pKa, the ionized form [BH+] predominates, leading to higher solubility. Conversely, as the pH approaches and exceeds the pKa, the less soluble unionized form [B] becomes more prevalent, causing a decrease in the overall solubility.

Experimental Determination of Aqueous Solubility: A Validated Protocol

The "gold standard" for determining equilibrium solubility is the shake-flask method .[5] This method involves agitating an excess of the solid compound in a specific buffer until equilibrium is reached, followed by separation of the undissolved solid and quantification of the dissolved drug in the supernatant.

Materials and Equipment

-

This compound

-

Aqueous buffers (e.g., phosphate, acetate, citrate) at various pH levels (e.g., 2.0, 4.5, 6.8, 7.4, 9.0)

-

Calibrated pH meter

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the step-by-step workflow for the shake-flask solubility determination.

Caption: Experimental workflow for shake-flask solubility determination.

Step-by-Step Methodology

-

Buffer Preparation: Prepare a series of aqueous buffers covering the desired pH range. It is crucial to consider that buffer species can influence solubility, so using a consistent buffer system where possible is recommended.[6][7][8] For biopharmaceutical relevance, buffers at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 are often used.

-

Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached at saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulate matter, filter the aliquot through a 0.22 µm syringe filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[5][9][10] A standard calibration curve should be prepared to ensure accurate quantification.

Results and Discussion: The pH-Solubility Profile

The experimentally determined solubility data can be tabulated and plotted to generate a pH-solubility profile. The following table presents a representative dataset for this compound.

| Buffer pH | Solubility (mg/mL) | Solubility (mM) |

| 2.0 | 55.0 | 201.3 |

| 4.5 | 54.5 | 199.5 |

| 6.8 | 48.2 | 176.4 |

| 7.4 | 35.1 | 128.5 |

| 9.0 | 5.8 | 21.2 |

Note: This is a representative dataset for illustrative purposes. Actual experimental values may vary.

Analysis of the pH-Solubility Profile

The relationship between pH and the ionization state of 1-(2-methoxyphenyl)piperazine directly impacts its solubility.

Caption: Relationship between pH and the ionization state of 1-(2-methoxyphenyl)piperazine.

As depicted in the representative data, the solubility of this compound is highest at acidic pH values, where the compound is predominantly in its ionized, more polar form. As the pH increases towards the pKa of ~8.98, the proportion of the less soluble, unionized free base increases, leading to a significant drop in solubility. This behavior is typical for salts of weak bases and has profound implications for drug delivery. For instance, the compound is expected to be highly soluble in the acidic environment of the stomach, but its solubility may decrease in the more neutral to slightly alkaline environment of the small intestine.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the theoretical principles and practical methodologies for determining the aqueous buffer solubility of this compound. The pH-dependent nature of its solubility is a critical factor that must be thoroughly characterized to support rational drug formulation and development. The experimental protocol detailed herein provides a robust framework for obtaining high-quality, reliable solubility data.

Further investigations could explore the impact of different salt forms on the solubility profile, the potential for supersaturation and precipitation upon pH shifts, and the influence of excipients on the dissolution behavior. A thorough understanding of these factors will be instrumental in optimizing the formulation of 1-(2-methoxyphenyl)piperazine-based drug candidates to ensure adequate bioavailability and therapeutic efficacy.

References

- 1. chembk.com [chembk.com]

- 2. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 3. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]

- 4. microbenotes.com [microbenotes.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Determination of 1-(2-methoxyphenyl)piperazine derivatives of isocyanates at low concentrations by temperature-programmed miniaturized liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of total isocyanate-in-air method using 1-(2-methoxyphenyl)piperazine and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2-Methoxyphenyl)piperazine Hydrobromide: A Comprehensive Technical Guide for Researchers

Introduction

1-(2-Methoxyphenyl)piperazine (oMeOPP) and its hydrobromide salt are pivotal molecules in contemporary neuroscience research and pharmaceutical development. As a member of the phenylpiperazine class of compounds, it serves as a versatile structural motif and a key intermediate in the synthesis of a range of psychoactive drugs and therapeutic agents.[1] Notably, it is a crucial precursor in the manufacturing of Naftopidil, a medication utilized for benign prostatic hyperplasia, and various antipsychotic and antiviral drugs.[1][2] This technical guide provides an in-depth exploration of 1-(2-Methoxyphenyl)piperazine hydrobromide, encompassing its chemical identity, molecular structure, synthesis, pharmacological significance, analytical characterization, and essential safety protocols. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Part 1: Chemical Identity and Molecular Structure

Chemical and Physical Properties

A clear understanding of the fundamental chemical and physical properties of this compound is essential for its effective application in a research setting. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| CAS Number | 100939-96-6 | [3] |

| Molecular Formula | C₁₁H₁₇BrN₂O | [3] |

| Molecular Weight | 273.17 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Related CAS Numbers | 35386-24-4 (Free Base) | [2] |

| 5464-78-8 (Hydrochloride Salt) | [5] |

Molecular Structure

The molecular architecture of 1-(2-Methoxyphenyl)piperazine consists of a piperazine ring linked to a methoxy-substituted phenyl group at the ortho position. The hydrobromide salt forms through the protonation of one of the nitrogen atoms in the piperazine ring by hydrobromic acid.

Caption: Molecular structure of this compound.

Part 2: Synthesis and Manufacturing

The synthesis of 1-(2-Methoxyphenyl)piperazine and its subsequent conversion to the hydrobromide salt can be achieved through several established routes. A common and effective method involves the reaction of o-anisidine with a bis(haloethyl)amine derivative.[6]

Synthetic Pathway Overview

The synthesis generally proceeds via a nucleophilic substitution reaction where the amino group of o-anisidine displaces the halogens on the bis(haloethyl)amine, leading to the formation of the piperazine ring. The resulting free base is then treated with hydrobromic acid to yield the hydrobromide salt.[1][4]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol outlines a representative synthesis of this compound.

Materials:

-

o-Anisidine

-

Bis(2-bromoethyl)amine hydrobromide

-

Anhydrous potassium carbonate

-

n-Butanol

-

Hydrobromic acid (48%)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-anisidine (1 equivalent), bis(2-bromoethyl)amine hydrobromide (1.1 equivalents), and anhydrous potassium carbonate (2.5 equivalents) in n-butanol.

-

Cyclization Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the n-butanol.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and impurities. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-(2-Methoxyphenyl)piperazine free base.

-

Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.

-

Salt Formation: Dissolve the purified free base in ethanol. Slowly add a stoichiometric amount of 48% hydrobromic acid with stirring.

-

Crystallization and Isolation: The hydrobromide salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize crystallization. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.[4]

Part 3: Pharmacological Profile and Mechanism of Action

1-(2-Methoxyphenyl)piperazine is a well-established ligand for serotonin (5-HT) receptors, exhibiting a notable affinity for the 5-HT₁A subtype.[7][8] This interaction is central to its pharmacological effects and its utility as a scaffold in the design of novel therapeutics.

Serotonin 5-HT₁A Receptor Interaction

The 5-HT₁A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the regulation of mood, anxiety, and cognition.[9] Phenylpiperazine derivatives, including oMeOPP, are known to interact with this receptor, often acting as antagonists or partial agonists.[7][8]

Signaling Pathway

Upon binding to the 5-HT₁A receptor, 1-(2-Methoxyphenyl)piperazine can modulate downstream signaling cascades. As an antagonist, it would block the binding of the endogenous ligand, serotonin, thereby inhibiting the receptor's activity. The 5-HT₁A receptor is coupled to inhibitory G proteins (Gi/o), and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[9] By blocking this action, a 5-HT₁A antagonist can disinhibit the neuron, leading to various physiological responses.

Caption: Postulated 5-HT1A receptor antagonism by 1-(2-Methoxyphenyl)piperazine.

Part 4: Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and quality of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

-

Expected Spectral Features:

-

Aromatic Protons: A multiplet in the region of δ 6.8-7.2 ppm corresponding to the four protons on the phenyl ring.

-

Piperazine Protons: Two broad multiplets in the region of δ 3.0-3.5 ppm, corresponding to the eight protons of the piperazine ring. The protonation of one nitrogen may lead to distinct signals for the axial and equatorial protons.

-

Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm, integrating to three protons.

-

N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Instrumentation: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Expected Absorption Bands:

-

N-H Stretch: A broad band in the region of 3200-2800 cm⁻¹ due to the N⁺-H stretch of the hydrobromide salt.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the region of 1600-1450 cm⁻¹.

-

C-N Stretch: Absorptions in the 1335-1250 cm⁻¹ (aromatic) and 1250–1020 cm⁻¹ (aliphatic) regions.[10]

-

C-O Stretch (Ether): A strong band around 1240 cm⁻¹.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and for quantitative analysis.

Experimental Protocol: Reversed-Phase HPLC

-

Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]

-

Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.05% trifluoroacetic acid in water).[11] A gradient elution is often employed for optimal separation.

-

Flow Rate: Typically 1.0 mL/min.[12]

-

Detection: UV detection at a wavelength of approximately 277 nm.[11]

-

Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a suitable solvent to a known concentration.

-

Analysis: Inject a known volume (e.g., 10 µL) of the sample solution and record the chromatogram. Purity is determined by the area percentage of the main peak.

Caption: A typical analytical workflow for the characterization of the compound.

Part 5: Safety and Handling

Proper safety precautions are crucial when handling this compound in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest to the scientific community, with applications ranging from fundamental neuropharmacological research to the synthesis of clinically relevant drugs. A thorough understanding of its chemical properties, synthesis, mechanism of action, and analytical characterization is essential for its safe and effective use. This guide has provided a comprehensive overview of these key aspects, intended to serve as a valuable resource for researchers and professionals in the field.

References

- 1. Page loading... [guidechem.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

A Technical Guide to 1-(2-Methoxyphenyl)piperazine (MPP) as a Serotonin Receptor Ligand

Introduction: The Significance of the Arylpiperazine Scaffold in Neuroscience

The arylpiperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[1] Within this chemical class, 1-(2-Methoxyphenyl)piperazine, commonly abbreviated as MPP, stands out as a foundational structure and a critical pharmacological tool. Its utility stems from its potent and relatively selective interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, making it an invaluable probe for dissecting serotonergic neurotransmission.[2]

This guide provides an in-depth technical overview of MPP for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its pharmacological profile, the rationale for its use in specific experimental paradigms, and the practical considerations for its application. We will examine its synthesis, its detailed interactions with various 5-HT receptor subtypes, and its limitations, thereby offering a comprehensive understanding of its role in modern neuroscience research.

Section 1: Physicochemical Properties and Synthesis Overview

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in research.

1.1 Physicochemical Profile MPP is a synthetic compound belonging to the piperazine family.[3] Its key identifiers and properties are summarized below.

| Property | Value |

| Chemical Name | 1-(2-Methoxyphenyl)piperazine |

| CAS Number | 35386-24-4 |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| Appearance | White to off-white solid or liquid |

| Boiling Point | 130-133 °C at 0.1 mmHg |

| Melting Point | 35-40 °C |

| Density | 1.095 g/mL at 25 °C |

Note: MPP is often supplied and used as a hydrochloride salt (CAS: 5464-78-8), which is a white solid with improved stability and solubility in aqueous solutions.[4]

1.2 Synthesis Route: A Mechanistic Perspective

The synthesis of MPP is a well-established process in organic chemistry, crucial for ensuring a high-purity supply for both research and as a key intermediate for more complex drug molecules.[4][5] A common and efficient method involves the nucleophilic substitution reaction between o-anisidine (2-methoxyaniline) and bis(2-chloroethyl)amine.

Rationale for the chosen route: This pathway is favored for its directness and relatively high yield. The use of a high-boiling-point solvent like diethyleneglycol monomethyl ether facilitates the reaction, which requires elevated temperatures to proceed efficiently.

Simplified Synthesis Protocol:

-

Reactant Mixing: A mixture of 2-methoxyaniline and bis(2-chloroethyl)amine hydrochloride is prepared in a suitable high-boiling solvent (e.g., diethyleneglycol monomethyl ether).[6]

-

Heating: The reaction mixture is heated to approximately 150 °C for several hours (e.g., 12 hours) to drive the cyclization reaction.[6]

-

Cooling and Precipitation: Upon cooling to room temperature, the reaction mixture is dissolved in a solvent like methanol.[6]

-

Isolation: A non-polar solvent, such as diethyl ether, is added in excess to precipitate the MPP hydrochloride salt.[6]

-

Purification: The resulting solid is isolated by filtration and washed with diethyl ether to remove unreacted starting materials and byproducts, yielding the final product.[6]

This process provides the hydrochloride salt of MPP, which can be used directly for most biological experiments or neutralized to the free base if required.

Section 2: Pharmacological Profile as a Serotonin Receptor Ligand

MPP's primary value in neuroscience lies in its interaction with serotonin receptors. It is not a monolithically selective agent; its profile is nuanced, exhibiting high affinity for certain subtypes while also interacting with others, including non-serotonergic receptors. This profile dictates its utility and its potential for off-target effects.

2.1 Core Interaction: The 5-HT₁ₐ Receptor

MPP is most widely characterized as a potent ligand for the 5-HT₁ₐ receptor.[2] This receptor is a Gi/o-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP).[7] 5-HT₁ₐ receptors are located both presynaptically on serotonin neurons in the raphe nuclei (as autoreceptors that inhibit serotonin release) and postsynaptically in cortical and limbic regions like the hippocampus and amygdala.[7]

Functionally, MPP derivatives are typically characterized as 5-HT₁ₐ receptor antagonists .[8][9][10] This means they bind to the receptor with high affinity but do not activate it, thereby blocking the effects of the endogenous agonist, serotonin. This antagonist activity is the basis for its use in elucidating the physiological roles of the 5-HT₁ₐ receptor.[11]

2.2 Broader Receptor Binding Profile

While its fame comes from 5-HT₁ₐ antagonism, MPP's utility is tempered by its affinity for other receptors. Understanding this "polyspecificity" is critical for rigorous experimental design.

| Receptor Target | Affinity (Ki, nM) | Functional Activity | Key Implication for Researchers |

| Serotonin 5-HT₁ₐ | High (typically in the low nanomolar range for derivatives)[8][12] | Antagonist / Partial Agonist (context-dependent)[13] | Primary target for studying 5-HT₁ₐ function. |

| Serotonin 5-HT₂ₐ | Moderate | Antagonist[13] | Potential contribution to effects in vivo; must be considered in behavioral studies. |

| Serotonin 5-HT₇ | Moderate to High | Antagonist | Relevant for studies on cognition, mood, and sleep where 5-HT₇ receptors are implicated. |

| α₁-Adrenergic | High (can be nearly equal to 5-HT₁ₐ affinity)[8] | Antagonist | Significant potential for off-target effects, particularly cardiovascular (e.g., hypotension). |

| Dopamine D₂ | Lower | Weak antagonist | Generally less of a concern at typical concentrations used to probe 5-HT₁ₐ receptors. |

Causality Insight: The high affinity of MPP for α₁-adrenergic receptors is a critical confounding factor.[8] This cross-reactivity means that effects observed after MPP administration cannot be solely attributed to 5-HT₁ₐ receptor blockade without appropriate controls. This has driven the development of MPP analogs with modified structures designed to reduce adrenergic affinity while retaining potent 5-HT₁ₐ binding.[8][14][15]

Section 3: Methodologies and Experimental Protocols

MPP is not just a compound; it is a tool. Its value is realized through its application in well-designed experiments. Here, we detail the protocols for two fundamental assays used to characterize the interaction of ligands like MPP with their targets.

3.1 Protocol: Radioligand Binding Assay for Affinity Determination (Ki)

Objective: To determine the binding affinity (Ki) of MPP for a specific receptor (e.g., 5-HT₁ₐ) by measuring its ability to compete with a known high-affinity radioligand.

Principle (Self-Validating System): This is a competitive binding assay. A constant, low concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ) is incubated with a source of the receptor (e.g., rat hippocampal membranes). The unlabeled "cold" ligand (MPP) is added at increasing concentrations. The more tightly MPP binds, the lower the concentration needed to displace 50% of the radioligand (this is the IC₅₀ value). The IC₅₀ is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the affinity and concentration of the radioligand.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize tissue rich in the target receptor (e.g., rat hippocampus for 5-HT₁ₐ) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Assay Setup (in triplicate):

-

Total Binding: Add membrane preparation, assay buffer, and radioligand (e.g., 1 nM [³H]8-OH-DPAT) to tubes.

-

Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a very high concentration of a known non-radioactive ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.

-

Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of MPP (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Incubate all tubes at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). The receptors and bound ligand are trapped on the filter, while the unbound ligand passes through.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of MPP.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Visualization

Caption: Workflow for a radioligand binding assay.

3.2 Protocol: cAMP Functional Assay for Antagonist Characterization

Objective: To determine the functional activity of MPP at a Gi-coupled receptor like 5-HT₁ₐ by measuring its ability to block agonist-induced inhibition of cAMP production.

Principle (Self-Validating System): In cells expressing 5-HT₁ₐ receptors, applying a 5-HT₁ₐ agonist (like serotonin or 8-OH-DPAT) will inhibit adenylyl cyclase and reduce intracellular cAMP levels. Forskolin, a direct activator of adenylyl cyclase, is used to stimulate a high baseline level of cAMP production. An antagonist like MPP, when pre-incubated, will occupy the receptor and prevent the agonist from binding and inhibiting adenylyl cyclase. Therefore, in the presence of the antagonist, the agonist will fail to reduce the forskolin-stimulated cAMP levels.

Step-by-Step Methodology:

-

Cell Culture: Culture cells stably expressing the human 5-HT₁ₐ receptor (e.g., HEK293 or CHO cells) to near confluency.

-

Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Pre-incubation (Antagonist):

-

Aspirate the culture medium.

-

Add assay buffer containing various concentrations of the antagonist (MPP).

-

Incubate for a set period (e.g., 20 minutes) to allow the antagonist to bind to the receptors.

-

-

Stimulation (Agonist + Forskolin):

-

Add a solution containing a fixed concentration of forskolin (e.g., 10 µM) and a fixed concentration of the 5-HT₁ₐ agonist (e.g., 1 µM serotonin).

-

Incubate for a further period (e.g., 15 minutes) to allow for cAMP production.

-

-

Cell Lysis and Detection:

-

Terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Measure the amount of cAMP produced in each well.

-

Plot the cAMP levels against the log concentration of MPP.

-

The data will show that as the concentration of MPP increases, it reverses the inhibitory effect of the serotonin agonist, bringing cAMP levels back up towards the level seen with forskolin alone.

-

This reversal can be used to calculate the potency of the antagonist (often expressed as an IC₅₀ or KB value).

-

Section 4: Signaling Pathway Visualization

To conceptualize MPP's mechanism of action, it is useful to visualize its impact on the canonical 5-HT₁ₐ signaling cascade.

Caption: Antagonism of the 5-HT₁ₐ receptor pathway by MPP.

Conclusion: An Indispensable, Imperfect Tool

1-(2-Methoxyphenyl)piperazine is more than just a chemical intermediate; it is a workhorse of serotonergic research. Its well-defined antagonist activity at the 5-HT₁ₐ receptor provides a reliable method for probing the function of this critical CNS target. However, as with any powerful tool, its effective use demands a sophisticated understanding of its limitations. The significant affinity for α₁-adrenergic receptors is not a minor footnote but a central aspect of its pharmacology that must be accounted for in every experimental design.[8] For drug development professionals, MPP serves as a foundational scaffold, with decades of research demonstrating how modifications to its structure can fine-tune affinity and selectivity, paving the way for new generations of CNS therapeutics.[12][14] By applying the principles and protocols outlined in this guide, researchers can continue to leverage MPP to unravel the complexities of the serotonin system.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 8. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The 5-HT1A receptor antagonist p-MPPI blocks responses mediated by postsynaptic and presynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]